![molecular formula C15H16N2O5S B254386 6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one](/img/structure/B254386.png)
6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one, also known as PIPES, is a chemical compound that is widely used in scientific research. It is a buffering agent that is commonly used in biological experiments to maintain a constant pH. PIPES is a sulfonate buffer that is used in various applications, including protein purification, enzyme assays, and cell culture.
Applications De Recherche Scientifique
6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one is widely used in scientific research as a buffering agent. It is particularly useful in biological experiments because it has a pKa of 7.5, which is close to the physiological pH of 7.4. 6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one is commonly used in protein purification, enzyme assays, and cell culture. It is also used in electrophysiology experiments to maintain a constant pH in the recording chamber.
Mécanisme D'action
6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one acts as a buffering agent by accepting or donating protons to maintain a constant pH. It has a pKa of 7.5, which means that at pH values close to 7.5, 6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one exists in both its protonated and deprotonated forms. As the pH deviates from 7.5, 6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one will either accept or donate protons to maintain a constant pH.
Biochemical and Physiological Effects:
6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one has no known biochemical or physiological effects on living organisms. It is an inert compound that is used solely as a buffering agent in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one is its ability to maintain a constant pH in biological experiments. It is also relatively inexpensive and easy to prepare. However, 6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one has some limitations. It is not suitable for experiments that require a pH below 6.5 or above 8.5. 6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one can also interfere with some analytical techniques, such as UV spectroscopy, due to its strong absorbance at 280 nm.
Orientations Futures
There are several future directions for research involving 6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one. One area of research is the development of new buffering agents that are more suitable for specific experimental conditions. Another area of research is the use of 6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one in combination with other buffering agents to create custom buffer systems. Additionally, 6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one could be used in the development of new drug delivery systems or as a component in the synthesis of new pharmaceutical compounds.
Méthodes De Synthèse
The synthesis of 6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one involves the reaction of 4-acetylpiperazine with 2-hydroxybenzaldehyde in the presence of sulfuric acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of 6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one is typically high, and the purity of the product can be confirmed by various analytical techniques, including NMR spectroscopy and HPLC.
Propriétés
Nom du produit |
6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one |
|---|---|
Formule moléculaire |
C15H16N2O5S |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
6-(4-acetylpiperazin-1-yl)sulfonylchromen-2-one |
InChI |
InChI=1S/C15H16N2O5S/c1-11(18)16-6-8-17(9-7-16)23(20,21)13-3-4-14-12(10-13)2-5-15(19)22-14/h2-5,10H,6-9H2,1H3 |
Clé InChI |
DLGRTBVJMPHTEO-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
SMILES canonique |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)imino]methyl}benzoic acid](/img/structure/B254305.png)
![4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254306.png)
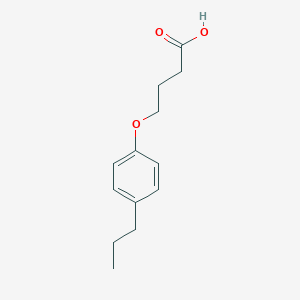
![3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B254312.png)
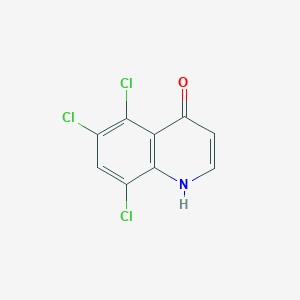
![6-methyl-5-[(2E)-2-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254318.png)
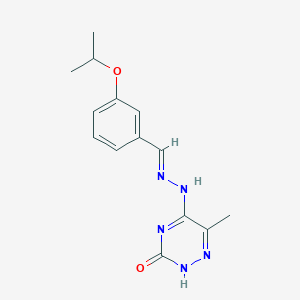

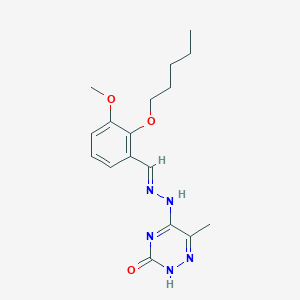
![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254323.png)
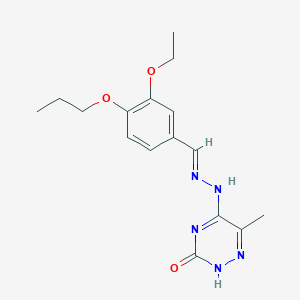
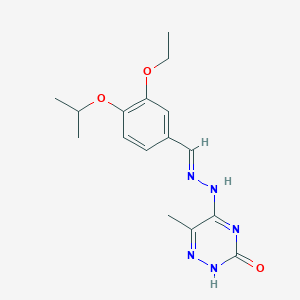

![Ethyl ({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methylphenyl]sulfonyl}amino)acetate](/img/structure/B254330.png)